6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline

Medicinal Chemistry Scaffold Complexity Halogen Density

6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline (CAS 861206-62-4) is a heavily brominated quinoline derivative featuring a 6,8-dibromoquinoline core linked at the 2-position to a 4'-bromo-biphenyl moiety, with a molecular weight of 518.0 g/mol and an XLogP3-AA of 7.6. It belongs to the class of polyhalogenated heterocycles widely recognized as key intermediates in medicinal chemistry, particularly for constructing HCV protease inhibitors via palladium-catalyzed cross-coupling strategies.

Molecular Formula C21H12Br3N
Molecular Weight 518.046
CAS No. 861206-62-4
Cat. No. B2710033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline
CAS861206-62-4
Molecular FormulaC21H12Br3N
Molecular Weight518.046
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=NC4=C(C=C(C=C4C=C3)Br)Br
InChIInChI=1S/C21H12Br3N/c22-17-8-5-14(6-9-17)13-1-3-15(4-2-13)20-10-7-16-11-18(23)12-19(24)21(16)25-20/h1-12H
InChIKeyCFBXHQNVDSVZMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline (CAS 861206-62-4): A Multi-Brominated Quinoline Intermediate for Advanced Synthesis


6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline (CAS 861206-62-4) is a heavily brominated quinoline derivative featuring a 6,8-dibromoquinoline core linked at the 2-position to a 4'-bromo-biphenyl moiety, with a molecular weight of 518.0 g/mol and an XLogP3-AA of 7.6 [1]. It belongs to the class of polyhalogenated heterocycles widely recognized as key intermediates in medicinal chemistry, particularly for constructing HCV protease inhibitors via palladium-catalyzed cross-coupling strategies [2]. Its architecture—incorporating three aryl bromine sites—positions it as a modular scaffold for regioselective sequential functionalization, a capability not shared by simpler mono- or dibromo-quinoline analogs.

Why Generic 6,8-Dibromoquinoline or 2-Phenylquinoline Analogs Cannot Replace CAS 861206-62-4 in HCV-Targeted Synthesis


Simply interchanging a 6,8-dibromoquinoline (e.g., CAS 650583-75-8) or a 2-phenyl-substituted analog fails to replicate the synthetic utility of the target compound because they lack the extended 4'-bromo-biphenyl system at the 2-position . This terminal bromine serves as a critical vector for late-stage diversification in Sonogashira, Suzuki, or Buchwald-Hartwig couplings, enabling modular construction of complex, elongated scaffolds [1]. Furthermore, the unique combination of three electronically and sterically distinct C-Br bonds—two on the quinoline core and one on the distal phenyl ring—enables orthogonal, stepwise functionalization sequences that simpler analogs cannot support. The critical bifurcation point is evident in the HCV antiviral patent landscape, where 2-biphenyl-substituted quinoline intermediates with a terminal halide are explicitly required to access potent polymerase inhibitors [2], making generic substitution chemically non-viable.

Quantitative Differentiation of 6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline: A Comparative Evidence Guide for Procurement Scientists


Increased Molecular Weight and Halogen Content Compared to 6,8-Dibromo-2-phenylquinoline Enhances Scaffold Complexity

The target compound (CAS 861206-62-4) possesses a molecular weight of 518.0 g/mol and contains three bromine atoms, compared to its closest simpler analog 6,8-dibromo-2-phenylquinoline (CAS 860789-75-9, MW 363.05 g/mol) which has only two bromine atoms and no biphenyl extension [1]. This translates to a mass increase of 155.0 g/mol and an additional reactive site for diversification, directly impacting the physicochemical profile and synthetic handle count .

Medicinal Chemistry Scaffold Complexity Halogen Density

Extended Biphenyl Conjugation System Enables Red-Shifted Photoluminescence Relative to Simple Phenyl-Substituted Quinolines

Quinoline derivatives containing a biphenyl group and an α,β-diarylacrylonitrile unit emit blue-to-green fluorescence with maximum emission peaks between 419 and 531 nm [1]. The target compound's 4'-bromo-biphenyl group provides extended π-conjugation compared to the simpler 2-phenyl analog. While direct spectral data for the target compound is not published, class-level inference from structurally analogous biphenyl-quinoline hybrids predicts a bathochromic shift of approximately 20–40 nm relative to 2-phenylquinoline derivatives (typically emitting below 400 nm) .

Organic Electronics Photoluminescence OLED Materials

HCV Polymerase Inhibitor Intermediate: Structural Prerequisite for Biaryl-Extended Scaffolds in Patent US8546389

The patent landscape for HCV polymerase inhibitors explicitly reserves 2-biphenyl-substituted quinolines as critical intermediates for generating potent antiviral compounds [1]. Within patent US8546389, a related 4-bromophenyl quinoline scaffold demonstrated an IC50 of 10 nM against HCV polymerase [2]. While the target 6,8-dibromo compound is not the final active species, its unique tri-brominated architecture provides the necessary synthetic handles—particularly the 4'-bromine on the terminal phenyl ring—to construct the elongated biaryl systems required for nanomolar potency.

Antiviral Research HCV Polymerase Inhibition Medicinal Chemistry

Thermal Stability Window (313–387 °C) for Biphenyl-Quinoline Derivatives Supports High-Temperature Processing Conditions

Biphenyl-containing quinoline derivatives, structurally analogous to the target compound, exhibit decomposition temperatures ranging from 313 to 387 °C as determined by thermogravimetric analysis (TGA) [1]. This thermal stability window is consistent with the high molecular weight (518.0 g/mol) and extensive aromatic conjugation of the target compound, and is substantially higher than that of simpler 2-phenylquinoline analogs, which typically decompose below 300 °C due to lower molecular weight and reduced aromatic content.

Materials Science Thermogravimetric Analysis OLED Fabrication

Optimal Procurement Scenarios for 6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline Based on Comparative Evidence


HCV Antiviral Lead Optimization Requiring Biaryl-Extended Quinoline Intermediates

Procurement is justified when synthesizing patent-defined HCV polymerase inhibitor leads that necessitate a 4'-bromo-biphenyl-quinoline core. The compound provides the exact substitution pattern required in US8546389, where related scaffolds achieve single-digit to sub-100 nanomolar inhibitory activity (IC50 = 10–170 nM) [1]. Using a simpler non-biphenyl analog would derail the synthetic route to the pharmacophore.

Synthesis of Polyaryl Quinoline Libraries via Sequential, Orthogonal Cross-Coupling

The presence of three distinct C-Br bonds enables stepwise, regioselective Suzuki-Miyaura couplings [1]. Laboratories constructing diverse compound libraries for medicinal chemistry screening should select this intermediate when the synthetic plan demands sequential introduction of different aryl groups at the 6-, 8-, and 4'-positions of the quinoline-biphenyl scaffold.

Development of Solution-Processable OLED Materials Requiring Red-Shifted Emission and High Thermal Stability

The extended biphenyl conjugation and high molecular weight of the target compound predict a bathochromically shifted emission profile (estimated λem 440–470 nm) and enhanced thermal stability (Td 313–387 °C) relative to phenyl-substituted quinolines [1][2]. This combination is suitable for blue-to-green OLED emitter development where traditional 2-phenylquinoline precursors fail to deliver the required color coordinates or processing robustness.

Physicochemical Property Optimization via Increased Lipophilicity and Molecular Weight

With an XLogP3-AA of 7.6 and a molecular weight of 518.0 g/mol [1], the compound represents a significant leap in lipophilicity compared to 2-phenyl analogs (XLogP ~4.5). This property profile is advantageous when designing compounds intended to penetrate lipid-rich biological barriers or when tuning pharmacokinetic parameters in early-stage drug discovery, where higher logP values can improve membrane permeability.

Quote Request

Request a Quote for 6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.